
Molybdenum disilver tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum disilver tetraoxide is an inorganic compound with the chemical formula Ag₂MoO₄ It is a silver molybdate, where molybdenum is in the oxidation state +6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum disilver tetraoxide can be synthesized through various methods, including solid-state reactions and precipitation techniques. One common method involves the reaction of silver nitrate (AgNO₃) with sodium molybdate (Na₂MoO₄) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as hydrothermal synthesis. This method involves the reaction of silver and molybdenum precursors under high pressure and temperature conditions in an autoclave. The hydrothermal method allows for better control over the particle size and morphology of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum disilver tetraoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where the silver ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically involve the use of other metal salts in aqueous solutions.
Major Products Formed:
Oxidation: The major products depend on the specific reaction conditions but may include higher oxidation state molybdenum compounds.
Reduction: Reduced forms of molybdenum, such as molybdenum dioxide (MoO₂), can be formed.
Substitution: The products vary based on the substituting cation but generally include new metal molybdates.
Applications De Recherche Scientifique
Molybdenum disilver tetraoxide has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential antimicrobial properties.
Medicine: Its potential use in medical imaging and as a therapeutic agent is being investigated.
Industry: It is used in the production of advanced materials, including sensors and electronic devices.
Mécanisme D'action
The mechanism by which molybdenum disilver tetraoxide exerts its effects is primarily through its redox properties. It can facilitate electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application but generally include interactions with organic and inorganic substrates.
Comparaison Avec Des Composés Similaires
Molybdenum trioxide (MoO₃): Known for its use in catalysis and as a precursor to other molybdenum compounds.
Silver molybdate (Ag₂MoO₄): Similar in composition but with different structural and electronic properties.
Molybdenum dioxide (MoO₂): A reduced form of molybdenum oxide with distinct chemical behavior.
Propriétés
Numéro CAS |
13765-74-7 |
|---|---|
Formule moléculaire |
AgMoO |
Poids moléculaire |
219.82 g/mol |
Nom IUPAC |
molybdenum;oxosilver |
InChI |
InChI=1S/Ag.Mo.O |
Clé InChI |
QGGYFTDRNKQQNT-UHFFFAOYSA-N |
SMILES |
[Mo+6].[Ag+].[Ag+].[O-2].[O-2].[O-2].[O-2] |
SMILES canonique |
O=[Ag].[Mo] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Molybdenum disilver tetraoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


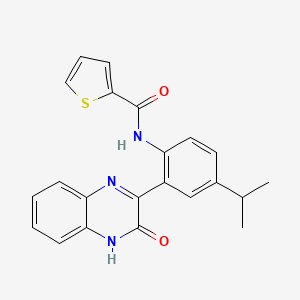

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)
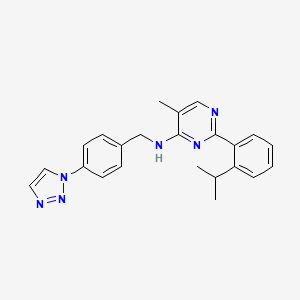
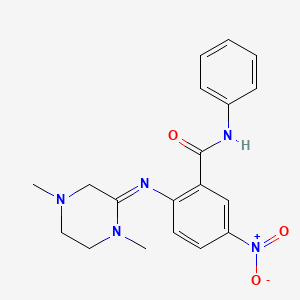

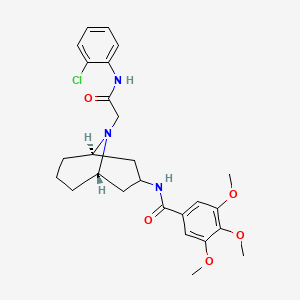


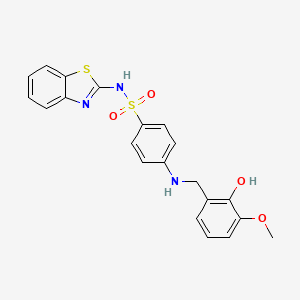
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
